molecular formula C10H10O B1362706 3-Methyl-1-indanone CAS No. 6072-57-7

3-Methyl-1-indanone

Cat. No.: B1362706
CAS No.: 6072-57-7
M. Wt: 146.19 g/mol
InChI Key: XVTQSYKCADSUHN-UHFFFAOYSA-N
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Description

3-Methyl-1-indanone is a derivative of 1-indanone, characterized by the presence of a methyl group at the third position of the indanone ring. This compound has a molecular formula of C10H10O and a molecular weight of 146.19 g/mol . It is a colorless to pale yellow liquid with a distinctive odor. This compound is used in various chemical syntheses and has applications in different scientific fields.

Mechanism of Action

3-Methyl-1-indanone, also known as 3-Methyl-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that related 1-indanone derivatives have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities . They can also be used in the treatment of neurodegenerative diseases .

Mode of Action

It’s known that 1-indanones and their derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, they can act as photosensitizers for the splitting of dimethylthymine dimers .

Biochemical Pathways

1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 70-72 °c/07 mmHg and density of 1075 g/mL at 25 °C, may influence its bioavailability .

Result of Action

Related 1-indanone derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects suggest that this compound may also have significant molecular and cellular impacts.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of branched alkyl indanes (BINs) . It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex organic compounds. For instance, this compound has been used as a photosensitizer for the splitting of dimethylthymine dimers . Additionally, it serves as a model compound in enantioselective gas-liquid chromatography, demonstrating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce asymmetry in trans-1,2-diphenylcyclopropane (DPC), highlighting its impact on cellular function . Furthermore, its interaction with adrenergic receptors on cell membranes suggests a role in modulating cellular responses to catecholamines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an optically active sensitizer, inducing asymmetry in specific compounds . The compound’s ability to participate in base-catalyzed proton transfer reactions further underscores its role in enzyme activation and inhibition . These interactions lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown high enantioselectivity in biocatalyzed oxidation reactions, indicating its stability under specific conditions . Long-term studies have revealed that this compound maintains its biochemical activity, with minimal degradation observed in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of branched alkyl indanes (BINs) is particularly noteworthy . Additionally, this compound has been used in studies to verify three-phase models in enantioselective gas-liquid chromatography, demonstrating its involvement in complex metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity . The compound’s ability to act as a photosensitizer further underscores its role in cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its biochemical effects precisely where needed, enhancing its efficacy in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-indanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the oxidation of 3-methylindan using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids.

Major Products:

    Oxidation: 3-Methylphthalic acid.

    Reduction: 3-Methylindan-1-ol.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

3-Methyl-1-indanone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQSYKCADSUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6072-57-7
Record name 3-Methylindanone
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Record name 3-Methyl-1-indanone
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Record name 3-Methyl-indan-1-one
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Synthesis routes and methods I

Procedure details

A solution of crotonic acid (20 g, 0.232 moles) in benzene (147 ml) was added AlCl3 (93 g, 0.748 moles) and the mixture was refluxed for 7 hours. Completion of the reaction was monitored by HPLC & GC. Excess benzene was distilled off and the reaction mixture was poured slowly into ice cold HCl. The organic compound was extracted with ethylacetate. The organic phase was washed thoroughly with water, dried, and evaporated under vacuum. The resultant oil was purified by high vacuum distillation (90-94° C. at ˜2 mm) giving 25 g (74%) of 99.2% pure 3-methyl-indan-1-one.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As presented in the following reaction formula, a mixture of 3-phenylbutanoic acid (30 g, 0.18 mol) in thionyl chloride (SOCl2; 100 mL) was refluxed under heating for 2 hours, and then the thionyl chloride was removed. Toluene (200 mL) and aluminum chloride (AlCl3; 24 g, 0.18 mol) were added to the resulting mixture at 0° C., and the reaction mixture was stirred at 0° C. for 0.5 hours, followed by refluxing under heating. After the completion of reaction, the mixture was treated with ice water and then extracted twice with 200 mL of dichloromethane (DCM). The combined organic phase was washed with water (100 mL) and saturated brine (100 mL), and dried and concentrated with magnesium sulfate to give a crude product. The crude product was purified by gel column chromatography (using 100 g of silica gel (product of Merck Co., Ltd.)) using an eluent of pentane (PE):ethyl acetate (20:1 (by volume)) to give 3-methyl-2,3-dihydro-1H-inden-1-one (16 g, yield: 60%) as a brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 31.8 g of aluminum chloride, 6.8 g of crotonic acid and 50.0 ml of benzene were added and the mixture was reacted under reflux for 5 hours. After filtering the reaction solution, benzene was removed from the filtrate by distillation and the residue was distilled in a vacuum (120°-123° C./12 mmHg) to obtain 9.7 g of 3-methyl-1-indanone.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the Lewis acid character of 3-Methyl-1-indanone?

A1: While this compound itself is not a Lewis acid, it can form adducts with Lewis acids like Tin(IV) chloride (SnCl4) and dibutyltin dichloride (n-Bu2SnCl2). This property was used to study the Lewis acid nature of these tin moieties. Research indicates that the Lewis acid character of SnCl4 is fourteen times greater than that of n-Bu2SnCl2 when measured using this compound. []

Q2: How does the structure of 1-indanone analogs influence their interaction with odorant receptors in moths?

A2: Studies using heterologous expression in Drosophila melanogaster have shown that both CpomOR19 (from codling moth Cydia pomonella) and SlitOR19 (from African cotton leafworm Spodoptera littoralis) demonstrate similar affinity for various substituted indanes, including this compound. [] The presence of a keto group at position 1 and the intact two-ring structure of the indane skeleton are crucial for receptor activation. Interestingly, methyl substituents on the benzene ring reduce the response, while alkyl substitutions at positions 2 and 3 of the five-membered ring enhance it, suggesting a specific binding pocket structure within the receptor. []

Q3: Can this compound be synthesized using Friedel-Crafts alkylation?

A3: Yes, this compound is one of the products obtained when ethyl 3-oxobutanoate undergoes reflux in benzene in the presence of aluminum chloride. [] This reaction proceeds via Friedel-Crafts alkylation, where benzene acts as the nucleophile attacking the electrophilic carbonyl carbon of ethyl 3-oxobutanoate.

Q4: What is the role of this compound in gas-liquid chromatographic enantiomeric separations?

A4: this compound has been used as a model compound to study enantiomeric separations in gas-liquid chromatography using a stationary phase composed of methylated cyclodextrin and polysiloxane. [] The "three-phase" model was employed to analyze the partition equilibria involved, revealing that the cyclodextrin component plays a significant role in analyte retention. [] This research highlights the importance of understanding the interactions between chiral analytes and stationary phase components for effective enantiomeric separation.

Q5: Has this compound been identified as a natural product?

A5: Yes, a derivative of this compound, specifically 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, was identified as a novel sesquiterpene in the leaves of Croton oblongifolius Roxb. [] This compound, along with other identified compounds, exhibited allelopathic activity, inhibiting the growth of L. sativum. []

Q6: Can this compound be detected using Gas Chromatography-Mass Spectrometry (GC-MS)?

A6: A derivative of this compound, 5-hydroxy-3-methyl-1-indanone, was identified as a major component in agarwood oil extracted from Aquilaria malaccensis trees using microwave-assisted Soxhlet extraction. [] The compound was detected at a retention time of 41.89 minutes and constituted a significant portion (17.64%) of the total peak area in GC-MS analysis. [] This method proves valuable for analyzing the composition of agarwood oil and identifying its bioactive components.

Q7: Is there any spectroscopic data available for this compound and its derivatives?

A7: Yes, 13C NMR spectral data for this compound, alongside other substituted indanones and related compounds, has been reported in the literature. [] This information provides valuable insights into the structural characteristics of these compounds and aids in their identification and characterization.

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